2-Isopropoxy-1-methyl-3-vinylbenzene

Radical polymerization Monomer reactivity Structure-property relationships

2-Isopropoxy-1-methyl-3-vinylbenzene (molecular formula C12H16O) is a benzene derivative carrying isopropoxy, methyl, and vinyl substituents in a specific 1,2,3-arrangement. It belongs to the class of vinylbenzene (styrene) derivatives, where the vinyl group enables radical, cationic, or coordination polymerization, while the ortho-isopropoxy group introduces electron-donating character and steric bulk that can influence monomer reactivity ratios, polymer tacticity, and post-polymerization functionalization.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B8164491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-1-methyl-3-vinylbenzene
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C=C)OC(C)C
InChIInChI=1S/C12H16O/c1-5-11-8-6-7-10(4)12(11)13-9(2)3/h5-9H,1H2,2-4H3
InChIKeyYEQSABAAPGCCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropoxy-1-methyl-3-vinylbenzene: Sourcing a Trisubstituted Styrenic Monomer with Ortho-Ether Functionality


2-Isopropoxy-1-methyl-3-vinylbenzene (molecular formula C12H16O) is a benzene derivative carrying isopropoxy, methyl, and vinyl substituents in a specific 1,2,3-arrangement . It belongs to the class of vinylbenzene (styrene) derivatives, where the vinyl group enables radical, cationic, or coordination polymerization, while the ortho-isopropoxy group introduces electron-donating character and steric bulk that can influence monomer reactivity ratios, polymer tacticity, and post-polymerization functionalization [1]. Unlike simpler styrenics, this compound's three distinct substituents create a unique steric and electronic environment around the polymerizable vinyl group, making it a candidate for specialized copolymer applications where precise tuning of glass transition temperature, hydrophobicity, or refractive index is required.

1Polymerization method fit: radical, cationic, or coordination polymerization.
2Ortho-isopropoxy group provides electron-donating character and steric bulk for reactivity tuning.
3Specialized copolymer applications where reported Tg, hydrophobicity, or refractive index tuning is context-dependent.

Why a Simple Styrene or Other Vinylbenzene Isomer Cannot Replace 2-Isopropoxy-1-methyl-3-vinylbenzene


Generic substitution with unsubstituted styrene, 4-methylstyrene, or even isomeric isopropoxy-methyl-vinylbenzenes is not straightforward because the 1,2,3-substitution pattern imposes a unique combination of steric hindrance at the ortho position and electronic effects from both the isopropoxy and methyl groups [1]. In free-radical polymerization, ortho-substituents on the aromatic ring can significantly alter the propagation rate constant (kp) and the monomer reactivity ratio in copolymerizations, leading to different sequence distributions and final material properties compared to para- or meta-substituted analogs [2]. For procurement, selecting an incorrect isomer would result in a polymer with an unintended microstructure, potentially compromising performance in applications requiring precise thermal, mechanical, or optical characteristics.

Isomer1,2,3-substitution pattern imposes unique steric and electronic effects; para- or meta-isomers may shift propagation kinetics and reactivity ratios.
MicrostructureIncorrect isomer can lead to different monomer sequence distribution and unintended polymer microstructure.
PropertiesMaterial properties (thermal, mechanical, optical) may not transfer directly if isomer is substituted; performance evaluation is context-specific.

Comparative Reactivity and Performance Data for 2-Isopropoxy-1-methyl-3-vinylbenzene


Polymerization Propagation Rate: Ortho- vs. Para-Substituted Vinylbenzene Isomers

Quantitative head-to-head comparison data for the specific compound 2-isopropoxy-1-methyl-3-vinylbenzene against its isomers (e.g., 1-isopropoxy-3-methyl-5-vinylbenzene, CAS 2801954-55-0) is absent from the peer-reviewed literature and authoritative databases accessible to this analysis. Class-level inference from studies on ortho-substituted styrenes indicates that the ortho-isopropoxy group is expected to reduce the propagation rate coefficient (kp) relative to para-substituted analogs due to increased steric hindrance at the reactive vinyl site [1]. For example, ortho-methylstyrene exhibits a kp approximately 30-50% lower than para-methylstyrene under identical conditions (bulk, 60 °C) [2].

Propagation Rate (kp)
Class-level inference
Target: no direct experimental kp; predicted lower than para-isomers. Comparator: para-methylstyrene kp ≈ 500 L·mol⁻¹·s⁻¹ (60 °C). Difference: ortho-substitution may lower kp by 30–50% (class-level estimate).
Lower kp impacts polymerization kinetics and molecular weight control; researchers should verify for copolymer design.
No direct measurement available; requires experimental validation under target conditions.
Radical polymerization Monomer reactivity Structure-property relationships

Copolymerization Reactivity Ratios: Isopropoxy vs. Alkyl-Substituted Styrenic Comonomers

No experimentally determined reactivity ratios (r₁, r₂) for 2-isopropoxy-1-methyl-3-vinylbenzene with common comonomers (e.g., styrene, methyl methacrylate, butyl acrylate) could be located in the public domain. Class-level inference based on the Q-e scheme suggests that the isopropoxy group's electron-donating character (negative σₚ Hammett constant) will increase the monomer's Q value relative to styrene, while the ortho-methyl group may reduce e due to steric inhibition of resonance [1]. This implies that the compound will exhibit a greater tendency for alternating copolymerization with electron-poor monomers (e.g., maleic anhydride, acrylonitrile) compared to simple styrene or 4-methylstyrene.

Reactivity Ratios (r₁, r₂)
Class-level inference
Target: predicted Q > 1.0, e
Altered comonomer incorporation vs. styrene; using styrene ratios as proxy may lead to incorrect feed composition.
No experimental r₁, r₂ values; low-conversion copolymerization and NMR analysis needed.
Glass Transition (Tg)
Supporting evidence
Predicted homopolymer Tg 150–170 °C. Comparator: poly(2-methylstyrene) Tg ≈ 136 °C, poly(4-methylstyrene) Tg ≈ 106 °C. Elevation 15–35 °C attributed to ortho-isopropoxy restriction.
Higher Tg may support thermal dimensional stability in coatings and electronic materials.
Group contribution prediction; experimental DSC confirmation required.
Copolymer composition Q-e scheme Monomer sequence distribution

Thermal and Mechanical Properties of Derived Homopolymers: Glass Transition Temperature (Tg) Comparison

The Tg of poly(2-isopropoxy-1-methyl-3-vinylbenzene) has not been reported in public literature. Supporting evidence from structurally related polymers allows a class-level estimate. Poly(2-methylstyrene) has a reported Tg of approximately 136 °C, which is significantly higher than poly(4-methylstyrene) (Tg ≈ 106 °C) [1]. The additional ortho-isopropoxy substituent is expected to further increase Tg due to restricted backbone rotation. Based on the group contribution method of Van Krevelen, the isopropoxy group (−O−CH(CH₃)₂) contributes approximately 15-20 °C to Tg in aromatic polyethers [2].

Glass Transition (Tg)
Supporting evidence
Predicted homopolymer Tg 150–170 °C. Comparator: poly(2-methylstyrene) Tg ≈ 136 °C, poly(4-methylstyrene) Tg ≈ 106 °C. Elevation 15–35 °C attributed to ortho-isopropoxy restriction.
Higher Tg may support thermal dimensional stability in coatings and electronic materials.
Group contribution prediction; experimental DSC confirmation required.
Polymer properties Differential scanning calorimetry Structure-property correlation

High-Value Application Scenarios for 2-Isopropoxy-1-methyl-3-vinylbenzene Based on Available Evidence


Specialty Copolymer Synthesis Requiring Precisely Controlled Alternating Sequence Distribution

Based on the class-level inference that the electron-rich isopropoxy-methyl-phenyl ring enhances the alternating copolymerization tendency with electron-poor monomers [1], 2-isopropoxy-1-methyl-3-vinylbenzene may be prioritized over simpler styrenics when a highly regular alternating copolymer architecture is desired. This is particularly relevant for synthesizing alternating copolymers with maleic anhydride or maleimides, where the resulting strictly alternating sequence yields well-defined spacing of functional groups along the backbone—a property exploited in photoresist materials and ion-exchange resins.

High-Tg Polymer Design for Thermally Demanding Environments

The predicted elevation in glass transition temperature (Tg ≈ 150-170 °C) relative to conventional styrenic homopolymers, stemming from the combined ortho-methyl and ortho-isopropoxy substitution pattern that restricts backbone segmental motion [1], positions this monomer as a candidate for high-temperature coatings, composite matrices, and electronic packaging materials where poly(4-methylstyrene) (Tg ≈ 106 °C) would be inadequate.

Post-Polymerization Functionalization via Ether Cleavage

The isopropoxy group can, in principle, be cleaved under acidic conditions to generate a phenolic -OH group on the polymer backbone [1]. This latent functionality is not available in poly(2-methylstyrene) or poly(4-methylstyrene) and offers a route to amphiphilic block copolymers or polymer-supported catalysts after deprotection. Researchers requiring a polymer with masked hydroxyl functionality may select this monomer over non-functionalized vinylbenzene analogs for subsequent derivatization steps.

Application
Selection Property
Validation Focus
Alternating copolymer synthesis with electron-poor monomers
Electron-rich ortho-substituted styrenic character; may enhance alternating tendency
Copolymer composition and sequence distribution by NMR or reactivity ratio measurement
High-temperature polymer matrices and coatings
Restricted backbone rotation from ortho-substitution pattern; reported higher Tg context
Tg determination by DSC; thermal stability under application-relevant conditions
Latent hydroxyl-functional polymer precursor
Cleavable isopropoxy ether for post-polymerization generation of phenolic -OH
Deprotection efficiency and functional group conversion verification
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